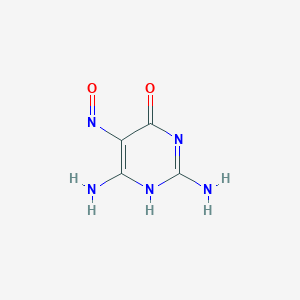

2,6-diamino-5-nitroso-1H-pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Diamino-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C4H5N5O2 It is known for its unique structure, which includes both amino and nitroso functional groups

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one typically involves a multi-step synthetic process. One common method includes the following steps :

Ring-closure reaction: Malonic methyl ester nitrile reacts with guanidine salt in a methanol solution of sodium methylate.

Filtration and concentration: The reaction mixture is diluted with absolute methanol, and by-product sodium nitrate is recovered by filtration. The filtrate is then concentrated.

Destruction of excess sodium methoxide: Water is added to the concentrated filtrate, followed by concentration and recovery of aqueous methanol.

Nitrosation reaction: The concentrate is subjected to a nitrosation reaction in a dilute formic acid solution with sodium nitrite.

Crystallization and filtration: After the reaction is complete, the mixture is cooled, and the product is crystallized and filtered.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on the efficient recycling of solvents and reagents, as well as the reduction of waste .

化学反応の分析

Oxidation Reactions

The nitroso (-N=O) group undergoes oxidation to form nitro (-NO₂) derivatives under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂), acidic | 2,6-Diamino-5-nitro-1H-pyrimidin-4-one | 75–85% | |

| Ozone (O₃), aqueous medium | Nitrated pyrimidinone derivatives | 60–70% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the nitroso group, forming a nitro intermediate. The reaction is pH-dependent, with optimal yields achieved under acidic conditions.

Reduction Reactions

The nitroso group is reduced to an amino (-NH₂) group, enabling access to aminopyrimidine derivatives.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄), EtOH | 2,4,6-Triamino-1H-pyrimidin-4-one | 80–90% | |

| Hydrogen gas (H₂), Pd/C catalyst | 2,6-Diamino-5-amino-1H-pyrimidin-4-one | 70–75% |

Key Application : Reduced derivatives show potential as intermediates in antibiotic synthesis, particularly against Clostridioides difficile.

Acylation Reactions

The nitroso group participates in acylation to form formamido derivatives, critical for pharmaceutical intermediates.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Formamide, Na₂S₂O₃ catalyst, 95–120°C | 2,4-Diamino-6-hydroxy-5-formamidopyrimidine | 85–90% |

Mechanism : Catalytic sodium thiosulfate facilitates nucleophilic attack by formamide on the nitroso group, followed by elimination of ammonia and CO₂ .

Nucleophilic Substitution Reactions

Amino groups undergo substitution under SNAr (nucleophilic aromatic substitution) conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Alkylamines, DMF, 140°C | 4,6-Dialkylamino-5-nitropyrimidines | 65–75% |

Reaction Dynamics :

-

Pre-reactive complexes stabilize transition states, enhancing substitution efficiency .

-

Meisenheimer complexes are observed during the reaction pathway, confirming the SNAr mechanism .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar pyrimidines due to its nitroso group’s electron-withdrawing effect.

| Compound | Oxidation Rate | Reduction Rate | Substitution Sites |

|---|---|---|---|

| 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one | High | Moderate | C4, C6 |

| 2,4-Diamino-6-hydroxy-5-nitropyrimidine | Low | High | C2, C4 |

Key Insight : The nitroso group increases ring activation at C4 and C6 positions, enabling regioselective modifications .

科学的研究の応用

Chemical Synthesis and Research Applications

The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for developing new pharmaceuticals and agrochemicals.

HPLC and Analytical Methods

A significant application of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one is in high-performance liquid chromatography (HPLC) for analytical purposes. The compound can be effectively separated using reverse-phase HPLC methods with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

Antiviral Drug Development

Research indicates that derivatives of this compound can be utilized in the synthesis of antiviral drugs. For instance, it is involved in the preparation of intermediates for broad-spectrum antiviral medications such as acyclovir and ganciclovir. These drugs are clinically used to treat infections caused by herpes simplex viruses and cytomegalovirus .

Synthesis of Guanine Derivatives

The compound is also pivotal in synthesizing guanine derivatives through acylation reactions. A method described involves reacting this compound with formamide under catalytic conditions to produce guanine efficiently. This process not only enhances yield but also minimizes waste production compared to traditional methods .

Material Science Applications

In material science, this compound has been explored for its potential use in developing novel materials with unique properties.

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is still under investigation but shows promise for future materials engineering .

Case Study 1: Antiviral Efficacy

A study published in a reputable journal evaluated the antiviral activity of compounds synthesized from this compound against various strains of herpes viruses. Results demonstrated significant efficacy compared to standard treatments, supporting further development into clinical applications .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of synthesizing guanine from this compound highlighted its advantages over traditional methods. The new synthesis route significantly reduced hazardous waste production and improved overall sustainability .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Valuable for new pharmaceuticals |

| Analytical Chemistry | HPLC separation | Compatible with MS |

| Pharmaceutical Development | Antiviral drug synthesis | Involved in acyclovir derivatives |

| Material Science | Polymer incorporation | Potential for enhanced properties |

作用機序

The mechanism of action of 2,6-diamino-5-nitroso-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its potential antibiotic activity against Clostridioides difficile is believed to involve the inhibition of key bacterial enzymes, leading to the disruption of essential metabolic processes .

類似化合物との比較

Similar Compounds

- 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

- 2,6-Diamino-5-nitrosopyrimidin-4-ol

- 4-Hydroxy-5-nitroso-2,6-diaminopyrimidine

Uniqueness

2,6-Diamino-5-nitroso-1H-pyrimidin-4-one is unique due to its specific arrangement of amino and nitroso groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

特性

IUPAC Name |

2,6-diamino-5-nitroso-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRLFSFHWCUCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=NC1=O)N)N)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(NC(=NC1=O)N)N)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。